1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine
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Overview
Description
1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core substituted with a piperidine ring and a pyridine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Phthalazine Core: The phthalazine core is constructed through a cyclization reaction, often involving the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a ligand in biochemical assays, helping to study protein-ligand interactions and enzyme kinetics.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine can be compared with similar compounds, such as:
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine : This compound shares a similar piperazine structure but lacks the phthalazine core, resulting in different chemical properties and applications.
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide : This compound has a similar pyridine moiety but differs in its overall structure and biological activity.
Properties
IUPAC Name |
1-methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]phthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-12-18(9-10-22-15)26-14-17-6-5-11-25(13-17)21-20-8-4-3-7-19(20)16(2)23-24-21/h3-4,7-10,12,17H,5-6,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELOVXRSSPUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NN=C(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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